H-Tyr(3-I)-OH
Description
Historical Context and Discovery in Biochemical Pathways
The discovery of 3-Iodo-L-tyrosine is intrinsically linked to the elucidation of thyroid gland function and the biosynthesis of thyroid hormones. The journey began with the understanding that iodine is an essential element for thyroid function, a fact established by David Marine in the early 20th century. This foundational knowledge paved the way for the isolation and synthesis of the primary thyroid hormones, thyroxine (T4) and triiodothyronine (T3).
Subsequent research revealed that 3-Iodo-L-tyrosine is a critical intermediate in the synthesis of these hormones. ebi.ac.ukwikipedia.org It is formed within the colloid of the thyroid follicles through the iodination of tyrosine residues on a large glycoprotein (B1211001) called thyroglobulin. ebi.ac.ukgenome.jp This reaction is catalyzed by the enzyme thyroid peroxidase, which oxidizes iodide ions (I⁻) and attaches them to the tyrosine ring, creating 3-Iodo-L-tyrosine (MIT). genome.jphmdb.ca
This newly formed MIT then serves as a building block for the active thyroid hormones. wikipedia.orghmdb.ca The coupling of one molecule of MIT with one molecule of diiodotyrosine (DIT), another iodinated tyrosine derivative, results in the formation of triiodothyronine (T3), the most potent thyroid hormone. ebi.ac.uksigmaaldrich.comscientificlabs.co.uk The coupling of two DIT molecules forms thyroxine (T4). Because of this central role, 3-Iodo-L-tyrosine is recognized as a key human and mouse metabolite. smolecule.commedchemexpress.com
Significance as a Halogenated Amino Acid Derivative in Biological Systems
The introduction of a halogen atom, such as iodine, onto an amino acid profoundly alters its chemical properties, which in turn influences biological function. nih.govnih.gov This process, known as halogenation, is a powerful tool used in nature and in the laboratory to modify the physicochemical and structural characteristics of amino acids and the peptides or proteins they constitute. nih.govencyclopedia.pub
The key properties of 3-Iodo-L-tyrosine that distinguish it from its parent amino acid, L-tyrosine, are summarized below:
| Property Change | Effect of Iodination | Biological Implication |
| Acidity | Increases the acidity (lowers the pKa) of the phenolic hydroxyl group. | Alters the charge state of the molecule at physiological pH, which can affect receptor binding and enzyme interactions. |
| Hydrophobicity | Increases the lipophilicity (hydrophobicity) of the side chain. | Can enhance membrane permeability and influence protein folding and stability. encyclopedia.pub |
| Size | Increases the steric bulk of the amino acid side chain. | Can create more extensive van der Waals contacts within protein binding pockets or disrupt pre-existing interactions. nih.gov |
| Bonding | The iodine atom can participate in non-covalent interactions known as halogen bonds. dovepress.com | Provides an additional force for molecular recognition, potentially increasing binding affinity and selectivity for protein targets. dovepress.com |
Beyond its role in the thyroid, 3-Iodo-L-tyrosine is a reversible inhibitor of tyrosine hydroxylase. ebi.ac.ukwikipedia.orgsigmaaldrich.com This enzyme catalyzes the rate-limiting step in the biosynthesis of catecholamines, a class of neurotransmitters that includes dopamine (B1211576), norepinephrine, and epinephrine. sigmaaldrich.comdrugbank.com By inhibiting this enzyme, 3-Iodo-L-tyrosine can modulate the levels of these crucial signaling molecules in the nervous system. wikipedia.orgbiorxiv.org
Overview of Research Trajectories for 3-Iodo-L-tyrosine
The unique biochemical properties of 3-Iodo-L-tyrosine have made it a versatile tool across various fields of scientific investigation. Its research applications are diverse and continue to expand.
Thyroid and Metabolic Research: As a direct precursor to thyroid hormones, 3-Iodo-L-tyrosine is fundamental to studies investigating normal thyroid function, the etiology of thyroid disorders like goiter and hypothyroidism, and the mechanisms of iodide metabolism. sigmaaldrich.comscientificlabs.co.ukjst.go.jp
Neuroscience and Pharmacology: Its ability to inhibit tyrosine hydroxylase makes it an important pharmacological tool for studying the role of dopamine and other catecholamines in the brain. medchemexpress.commoleculardepot.com Researchers use 3-Iodo-L-tyrosine to acutely reduce dopamine levels, allowing for the investigation of its effects on behavior, learning, and its potential involvement in neurodegenerative conditions like Parkinson's disease. biorxiv.orgmoleculardepot.comnih.govnih.gov
Structural Biology and Protein Engineering: In a powerful application, 3-Iodo-L-tyrosine can be genetically encoded and incorporated site-specifically into proteins in systems like E. coli. ebi.ac.uknih.gov The heavy iodine atom provides a strong anomalous signal in X-ray crystallography, facilitating the determination of protein structures through a technique called single-wavelength anomalous dispersion (SAD) phasing. ebi.ac.uknih.govebi.ac.uk This has been achieved by engineering a specific tyrosyl-tRNA synthetase that recognizes 3-Iodo-L-tyrosine and incorporates it during protein synthesis. nih.govebi.ac.uk
Radiopharmaceutical and Imaging Agent Development: The presence of an iodine atom allows for straightforward radiolabeling (e.g., with 123I, 125I, or 131I). kanazawa-u.ac.jpsnmjournals.org This has led to the development of iodinated tyrosine derivatives as imaging agents for single-photon emission computed tomography (SPECT) to visualize tumors, which often exhibit increased amino acid transport. snmjournals.org
Synthetic Chemistry: The compound serves as a valuable starting material in organic synthesis. For instance, it is used in palladium-catalyzed cross-coupling reactions to create novel tyrosine analogs with potentially new biological activities. ebi.ac.ukebi.ac.uk
Role in Thyroid Hormone Synthesis
The synthesis of thyroid hormones is a multi-step process that begins with the uptake of iodide by thyroid follicular cells and its subsequent incorporation into the protein thyroglobulin (Tg). 3-Iodo-L-tyrosine is a key player in this sequence, acting as a building block for the final hormone structures.
Precursor in Iodination of Tyrosine Residues in Thyroglobulin
Thyroglobulin, a large glycoprotein synthesized by thyroid follicular cells, serves as the scaffold and storage protein for thyroid hormones bioscientifica.comwikipedia.orgcam.ac.uknih.gov. Within the follicular lumen, specific tyrosine residues on the thyroglobulin molecule undergo iodination. This process involves the attachment of iodine atoms to the phenolic ring of tyrosine. 3-Iodo-L-tyrosine is formed when a single iodine atom is covalently attached to one of these tyrosine residues fiveable.mepalomahealth.comresearchgate.netwikipedia.orgjove.com. These monoiodinated tyrosine residues are essential precursors that, along with diiodotyrosine, are subsequently coupled to form the active thyroid hormones fiveable.mefiveable.me.
Enzymatic Activity of Thyroperoxidase in 3-Iodo-L-tyrosine Formation
The enzyme thyroperoxidase (TPO) is central to the iodination process bioscientifica.comcam.ac.uknih.govfiveable.mepalomahealth.comresearchgate.netwikipedia.orgjove.comnih.govwikipedia.orgpatsnap.combmj.comlibretexts.orgscielo.bryoutube.comnih.govaopwiki.orgbritannica.comnih.govysmu.am. TPO catalyzes the oxidation of iodide (I⁻) to a reactive iodine species, such as iodine (I₂) or hypoiodous acid (HOI) wikipedia.orgpatsnap.comnih.govbritannica.comnih.govysmu.am. This activated iodine is then transferred to specific tyrosine residues on thyroglobulin, a process known as organification cam.ac.uknih.govfiveable.mepalomahealth.comresearchgate.netwikipedia.orgjove.comnih.govwikipedia.orgpatsnap.combmj.comlibretexts.orgyoutube.comnih.govaopwiki.orgbritannica.comnih.govysmu.am. TPO is responsible for both the mono-iodination of tyrosine to form 3-iodo-L-tyrosine (MIT) and the di-iodination to form 3,5-diiodo-L-tyrosine (DIT) researchgate.netwikipedia.orgjove.comnih.govwikipedia.org.
Formation of Triiodothyronine (T3) and 3,3'-Diiodothyronine from 3-Iodo-L-tyrosine
Following iodination, the next critical step in thyroid hormone synthesis is the oxidative coupling of iodotyrosine residues within the thyroglobulin molecule bioscientifica.comnih.govwikipedia.orgjove.comnih.govpatsnap.combmj.comlibretexts.orgyoutube.comnih.govaopwiki.orgbritannica.comnih.govysmu.amprepladder.comnih.goviucr.orgsemmelweis.hu. This coupling reaction, also catalyzed by TPO, results in the formation of thyroid hormones. Specifically, triiodothyronine (T3) is synthesized through the coupling of one molecule of monoiodotyrosine (MIT) with one molecule of diiodotyrosine (DIT) jove.comnih.govprepladder.comsemmelweis.hu. Thyroxine (T4) is formed by the coupling of two molecules of DIT nih.govwikipedia.orgjove.comlibretexts.orgnih.govbritannica.comnih.govysmu.amprepladder.comiucr.orgsemmelweis.hu. While 3,3'-Diiodothyronine is mentioned as a diiodinated derivative of thyronine and an intermediate in thyroid hormone production ontosight.ai, the primary direct product involving 3-iodo-L-tyrosine in hormone synthesis is T3, formed in conjunction with DIT.
Table 1: Key Steps in Thyroid Hormone Synthesis Involving 3-Iodo-L-tyrosine
| Step | Process | Enzyme/Key Component | Product(s) |
| Iodide Uptake | Transport of iodide ions (I⁻) into thyroid follicular cells. | Sodium-iodide symporter (NIS) | Concentrated iodide within follicular cells. |
| Iodide Oxidation | Oxidation of iodide to reactive iodine species. | Thyroperoxidase (TPO) with Hydrogen Peroxide (H₂O₂) | Iodine (I₂), Hypoiodous acid (HOI). |
| Organification | Covalent attachment of iodine to tyrosine residues in thyroglobulin. | Thyroperoxidase (TPO) | 3-Iodo-L-tyrosine (MIT) and 3,5-Diiodo-L-tyrosine (DIT). |
| Coupling Reaction | Oxidative coupling of iodotyrosine residues within thyroglobulin. | Thyroperoxidase (TPO) | Triiodothyronine (T3) (from MIT + DIT), Thyroxine (T4) (from DIT + DIT). |
| Hormone Release | Proteolytic digestion of thyroglobulin to release T3 and T4. | Lysosomal enzymes | Free T3 and T4 hormones released into the bloodstream. |
| Iodide Recycling | Removal of iodine from uncoupled iodotyrosines for reuse. | Iodotyrosine deiodinase (IYD/DEHAL1) | Iodide (I⁻) and Tyrosine. |
Involvement in Tyrosine Metabolism
Beyond its direct role in hormone synthesis, 3-Iodo-L-tyrosine is also part of the broader metabolic landscape of tyrosine within the thyroid gland.
Intermediary Role in Downstream Metabolites
As an intermediate, 3-Iodo-L-tyrosine is a substrate for further enzymatic modifications. Its primary metabolic fate within the thyroid involves either being coupled with diiodotyrosine to form T3 or being further iodinated to diiodotyrosine palomahealth.comwikipedia.orgjove.comnih.govmedkoo.com. Uncoupled iodotyrosines, including MIT and DIT, can also be deiodinated by the enzyme iodotyrosine deiodinase (IYD), also known as iodotyrosine dehalogenase 1 (DEHAL1). This process salvages iodide ions and tyrosine residues, which can then be reutilized for new thyroid hormone synthesis, highlighting the cyclical nature of iodine metabolism in the thyroid unisi.itwikipedia.orgehu.eusresearchgate.netnih.gov.
Enzymatic Transformations of 3-Iodo-L-tyrosine
The key enzymatic transformations involving 3-Iodo-L-tyrosine are:
Further Iodination: TPO can catalyze the addition of a second iodine atom to 3-Iodo-L-tyrosine, converting it into 3,5-Diiodo-L-tyrosine (DIT) palomahealth.comwikipedia.orgjove.comnih.govmedkoo.com.
Coupling Reaction: 3-Iodo-L-tyrosine participates in coupling reactions with DIT to form T3 jove.comnih.govprepladder.comsemmelweis.hu.
Deiodination: Iodotyrosine deiodinase (IYD/DEHAL1) removes the iodine atom from 3-Iodo-L-tyrosine, returning iodide to the intracellular pool for reuse unisi.itwikipedia.orgehu.eusresearchgate.netnih.gov.
These enzymatic transformations underscore the dynamic role of 3-Iodo-L-tyrosine as both a precursor and a substrate within the thyroid gland's metabolic machinery.
List of Compounds Mentioned:
3-Iodo-L-tyrosine (Monoiodotyrosine, MIT)
Tyrosine
Thyroglobulin (Tg)
Thyroxine (T4)
Triiodothyronine (T3)
3,5-Diiodo-L-tyrosine (DIT)
Iodide (I⁻)
Iodine (I₂)
Hypoiodous acid (HOI)
3,3'-Diiodothyronine
Iodotyrosine deiodinase (IYD)
Iodotyrosine dehalogenase 1 (DEHAL1)
Phenylalanine
Histidine
Tryptophan
Glutathione peroxidase 6 (GPX6)
Glutathione reductase (GSR)
Thyrotropin receptor (TSHR)
Adenylate cyclase type 3 (ADCY3)
3-amino-1,2,4-triazole
Ethylene thiourea (B124793)
Methimazole
6-propyl-2-thiouracil
Sodium perchlorate (B79767)
Propylthiouracil (PTU)
N-Phenylthiourea
Iodide Recycling and Iodotyrosine Deiodinase (IYD) Activity
Iodotyrosine Deiodinase (IYD), also known as iodotyrosine dehalogenase 1 (DEHAL1), is a critical enzyme involved in salvaging iodide from iodinated tyrosine residues produced during thyroid hormone biosynthesis wikipedia.orgoup.comnih.govuniprot.org. Within the thyroid follicular cells, thyroglobulin is hydrolyzed, releasing thyroid hormones (T4 and T3) along with monoiodotyrosine (MIT) and diiodotyrosine (DIT) wikipedia.orgoup.comnih.gov. IYD specifically acts on these iodotyrosine byproducts, catalyzing their reductive deiodination to regenerate free iodide wikipedia.orgnih.govuniprot.orgrsc.org. This regenerated iodide is then available for re-entry into the thyroid hormone synthesis pathway, thereby maintaining adequate iodide levels and supporting thyroid hormone production wikipedia.orgnih.govuniprot.orgjst.go.jp. IYD is a flavoprotein, requiring flavin mononucleotide (FMN) as a cofactor, and utilizes NADPH for its reductive dehalogenation activity uniprot.orgrsc.orgresearchgate.netnih.govbioscientifica.comnih.govnih.gov. The enzyme is located on the apical plasma membrane of the thyroid colloid wikipedia.org. Beyond the thyroid, IYD has also been detected in the liver and kidneys of mammals, suggesting a role in iodide salvage in these organs as well wikipedia.orgoup.com.
Reductive Deiodination of 3-Iodo-L-tyrosine by IYD
Iodotyrosine Deiodinase (IYD) catalyzes the reductive deiodination of 3-Iodo-L-tyrosine (3-MIT) and 3,5-diiodo-L-tyrosine (DIT) wikipedia.orguniprot.orgrsc.org. This process involves the removal of iodine atoms from the tyrosine molecule, yielding free iodide and tyrosine uniprot.orgresearchgate.net. The reaction is NADPH-dependent and facilitated by the flavin cofactor FMN uniprot.orgrsc.orgresearchgate.netnih.govbioscientifica.comnih.govnih.gov. Research has shown that IYD can also dehalogenate bromotyrosine and chlorotyrosine, but not fluorotyrosine uniprot.orgresearchgate.netacs.org. The kinetics of IYD catalysis have been studied, indicating that substrates like 3-iodo-L-tyrosine bind with high affinity and rapid association rates acs.org. The mechanism involves sequential one-electron transfer steps from the reduced flavin to the substrate, stabilizing a flavin semiquinone intermediate researchgate.netnih.govacs.org. The precise orientation of the substrate within the active site, templated by interactions with both the protein and the FMN cofactor, is crucial for productive catalysis nih.govnih.govnih.govacs.org.
Key Kinetic Parameters for IYD Activity with 3-Iodo-L-tyrosine:
| Parameter | Value | Reference |
| kcat | 0.102 s–1 (at pH 7.4, 25 °C) | uniprot.org |
| kon | 1.3 × 106 M–1 s–1 (for halotyrosine binding) | acs.org |
Environmental Chemical Disruption of IYD Activity
Environmental chemicals, particularly halogenated compounds, have been identified as potential disruptors of IYD activity, thereby impacting thyroid hormone homeostasis jst.go.jpnih.govjst.go.jpomicsdi.orgresearchgate.net. These chemicals can interfere with the enzyme's function through various mechanisms, including direct inhibition jst.go.jpnih.govjst.go.jp. Studies have shown that certain halogenated phenolic compounds, such as hydroxylated polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs), as well as other xenobiotics like tribromsalan, bithionol, triclosan, and bromoxynil, can inhibit IYD activity nih.govjst.go.jp. This inhibition can lead to reduced iodide salvage, decreased thyroid hormone synthesis, and consequently, thyroid dysfunction jst.go.jpnih.govjst.go.jp. The structural similarity of some environmental chemicals to iodotyrosines may contribute to their ability to bind to and inhibit IYD jst.go.jp. Disruption of IYD activity by these chemicals can have significant implications for thyroid health, especially in individuals with low iodine intake, as it exacerbates the effects of iodine deficiency nih.govnih.gov.
Examples of Environmental Chemicals with Potential IYD Inhibitory Activity:
| Chemical Class/Example | Potential Mechanism of Action |
| Hydroxylated PCBs/PBDEs | Structural similarity to halotyrosines, competitive inhibition |
| Tribromsalan | Potential IYD inhibitor |
| Bithionol | Potential IYD inhibitor |
| Triclosan | Potential IYD inhibitor |
| Bromoxynil | Potential IYD inhibitor |
| 3-nitro-L-tyrosine (MNT) | Potent in vitro inhibitor, leads to hypothyroidism in vivo |
Compound List:
3-Iodo-L-tyrosine
Iodotyrosine Deiodinase (IYD)
Monoiodotyrosine (MIT)
Diiodotyrosine (DIT)
Thyroxine (T4)
Triiodothyronine (T3)
Flavin Mononucleotide (FMN)
NADPH
3-bromo-L-tyrosine
3-chloro-L-tyrosine
3-fluoro-L-tyrosine
3-nitro-L-tyrosine (MNT)
Polychlorinated biphenyls (PCBs)
Polybrominated diphenyl ethers (PBDEs)
Tribromsalan
Bithionol
Triclosan
Bromoxynil## The Crucial Role of 3-Iodo-L-tyrosine in Iodide Recycling and Thyroid Homeostasis
Introduction
3-Iodo-L-tyrosine, also known as 3-monoiodotyrosine (MIT), is a key molecule in the intricate processes governing thyroid hormone synthesis and iodine metabolism. While not a thyroid hormone itself, its role as a substrate for the enzyme Iodotyrosine Deiodinase (IYD) is fundamental to maintaining adequate iodine levels for the production of thyroxine (T4) and triiodothyronine (T3). This article delves into the specific functions of 3-Iodo-L-tyrosine within the context of iodide recycling and the enzymatic activity of IYD, including its contribution to homeostasis and susceptibility to environmental disruption.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTZMGFTRHFAAM-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1075353 | |
| Record name | 3-Iodo-L-tyrosine | |
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Molecular Weight |
307.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Iodotyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000021 | |
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Solubility |
3 mg/mL | |
| Record name | Iodotyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000021 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
70-78-0, 3078-39-5 | |
| Record name | 3-Iodo-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70-78-0 | |
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| Record name | 3-Iodotyrosine | |
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| Record name | Tyrosine, 3-iodo- | |
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| Record name | 3-Iodo-Tyrosine | |
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| Record name | 3-Iodo-L-tyrosine | |
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| Record name | 3-iodo-L-tyrosine | |
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| Record name | 3-IODOTYROSINE | |
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| Record name | Iodotyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000021 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
205 °C | |
| Record name | 3-Iodo-Tyrosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01758 | |
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| Record name | Iodotyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000021 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Metabolic Pathways Involving 3 Iodo L Tyrosine
Iodide Recycling and Iodotyrosine Deiodinase (IYD) Activity
Iodotyrosine Deiodinase (IYD), also referred to as iodotyrosine dehalogenase 1 (DEHAL1), is an enzyme central to the efficient recycling of iodine within the thyroid gland and other tissues wikipedia.orgoup.comnih.govuniprot.org. It functions by catalyzing the reductive deiodination of iodinated tyrosine residues, specifically 3-Iodo-L-tyrosine (MIT) and 3,5-diiodo-L-tyrosine (DIT) wikipedia.orguniprot.orgrsc.org. This enzymatic action liberates inorganic iodide, which is then re-utilized for the synthesis of thyroid hormones, thereby maintaining a crucial iodide pool wikipedia.orgnih.govuniprot.orgjst.go.jp. IYD is a flavoprotein, requiring flavin mononucleotide (FMN) as a cofactor and utilizing NADPH as a reducing agent uniprot.orgrsc.orgresearchgate.netnih.govbioscientifica.comnih.govnih.gov. The enzyme is primarily located on the apical plasma membrane of thyroid follicular cells, positioning it to efficiently process the iodotyrosines released from thyroglobulin wikipedia.org. Beyond the thyroid, IYD activity has also been identified in the liver and kidneys, suggesting a broader role in iodide homeostasis wikipedia.orgoup.com.
Reductive Deiodination of 3-Iodo-L-tyrosine by IYD
The primary catalytic function of Iodotyrosine Deiodinase concerning 3-Iodo-L-tyrosine is its reductive deiodination wikipedia.orguniprot.orgrsc.org. This process involves the removal of the iodine atom from the tyrosine molecule, regenerating free iodide and tyrosine uniprot.orgresearchgate.net. The reaction is dependent on NADPH and the presence of FMN uniprot.orgrsc.orgresearchgate.netnih.govbioscientifica.comnih.govnih.gov. Research indicates that IYD is not limited to iodotyrosines but can also act on bromotyrosine and chlorotyrosine, though it does not significantly dehalogenate fluorotyrosine uniprot.orgresearchgate.netacs.org. Kinetic studies have revealed that IYD exhibits rapid binding kinetics with halotyrosine substrates, including 3-Iodo-L-tyrosine acs.org. The mechanism involves a series of one-electron transfers from the reduced flavin cofactor to the substrate, which stabilizes a flavin semiquinone intermediate researchgate.netnih.govacs.org. The precise interaction and orientation of the 3-Iodo-L-tyrosine molecule within the enzyme's active site, mediated by interactions with both the protein and the FMN cofactor, are critical for the catalytic process nih.govnih.govnih.govacs.org.
Table 1: Key Kinetic Parameters for IYD Activity with 3-Iodo-L-tyrosine
| Parameter | Value | Reference |
| kcat | 0.102 s–1 (at pH 7.4, 25 °C) | uniprot.org |
| kon | 1.3 × 106 M–1 s–1 (for halotyrosine binding) | acs.org |
Environmental Chemical Disruption of IYD Activity
The activity of Iodotyrosine Deiodinase can be significantly impacted by various environmental chemicals, particularly halogenated compounds, which can disrupt thyroid hormone homeostasis jst.go.jpnih.govjst.go.jpomicsdi.orgresearchgate.net. These xenobiotics can inhibit IYD function through direct interaction with the enzyme jst.go.jpnih.govjst.go.jp. Studies have identified several classes of chemicals, including hydroxylated polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs), as well as compounds like tribromsalan, bithionol, triclosan, and bromoxynil, that can inhibit IYD activity nih.govjst.go.jp. Such inhibition can lead to impaired iodide salvage, reduced thyroid hormone synthesis, and consequently, thyroid dysfunction jst.go.jpnih.govjst.go.jp. The structural similarities between some environmental chemicals and iodotyrosines are thought to contribute to their inhibitory effects on IYD jst.go.jp. The disruption of IYD activity by these chemicals poses a risk to thyroid health, particularly for individuals with low iodine intake, as it can exacerbate the effects of iodine deficiency nih.govnih.gov.
Table 2: Examples of Environmental Chemicals with Potential IYD Inhibitory Activity
| Chemical Class/Example | Potential Mechanism of Action | Reference |
| Hydroxylated PCBs/PBDEs | Structural similarity to halotyrosines, competitive inhibition | jst.go.jp |
| Tribromsalan | Potential IYD inhibitor | nih.gov |
| Bithionol | Potential IYD inhibitor | nih.gov |
| Triclosan | Potential IYD inhibitor | nih.gov |
| Bromoxynil | Potential IYD inhibitor | nih.gov |
| 3-nitro-L-tyrosine (MNT) | Potent in vitro inhibitor, leads to hypothyroidism in vivo | nih.govjci.orgfu-berlin.de |
Compound List:
3-Iodo-L-tyrosine
Iodotyrosine Deiodinase (IYD)
Monoiodotyrosine (MIT)
Diiodotyrosine (DIT)
Thyroxine (T4)
Triiodothyronine (T3)
Flavin Mononucleotide (FMN)
NADPH
3-bromo-L-tyrosine
3-chloro-L-tyrosine
3-fluoro-L-tyrosine
3-nitro-L-tyrosine (MNT)
Polychlorinated biphenyls (PCBs)
Polybrominated diphenyl ethers (PBDEs)
Tribromsalan
Bithionol
Triclosan
Bromoxynil
Neurobiological Research and 3 Iodo L Tyrosine
Modulation of Neurotransmitter Activity
3-Iodo-L-tyrosine primarily exerts its effects by modulating the activity of neurotransmitter systems, most notably the catecholamine pathway. scbt.com It is recognized for its ability to interfere with the synthesis of dopamine (B1211576), a critical neurotransmitter involved in motor control, motivation, and reward. smolecule.com This modulation is a key aspect of its application in experimental models aimed at understanding dopamine-related functions and dysfunctions. chemimpex.com
Impact on Dopamine Synthesis and Pathways
The influence of 3-Iodo-L-tyrosine on dopamine synthesis is a central focus of its use in neurobiological research. biorxiv.orgbiologists.com By targeting a crucial enzymatic step, it allows for the controlled manipulation of dopamine levels, enabling studies on the consequences of dopamine deficiency. biorxiv.orgbiologists.com
The primary mechanism through which 3-Iodo-L-tyrosine impacts dopamine synthesis is by acting as a competitive inhibitor of the enzyme tyrosine hydroxylase (TH). scbt.combiorxiv.orgsigmaaldrich.com TH is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, catalyzing the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). biorxiv.orgdrugbank.comabcam.com By competing with the natural substrate, L-tyrosine, 3-Iodo-L-tyrosine effectively reduces the catalytic activity of TH. scbt.com Studies have shown that at a concentration of 100µM, 3-Iodo-L-tyrosine can inhibit TH activity by 100%, while a 10µM concentration results in 60-70% inhibition. medchemexpress.com This inhibitory action has been utilized in various model organisms, including Drosophila and silkworm pupae, to investigate the effects of reduced dopamine production. sigmaaldrich.comscientificlabs.co.uk
As a direct consequence of tyrosine hydroxylase inhibition, 3-Iodo-L-tyrosine leads to a decrease in the production of L-DOPA, the immediate precursor to dopamine. biorxiv.orgbiologists.comsigmaaldrich.com This reduction in L-DOPA availability is a critical factor in the subsequent decline of dopamine levels. biorxiv.org Research in the fruit fly, Drosophila melanogaster, has demonstrated that the learning impairments induced by 3-Iodo-L-tyrosine can be rescued by the administration of L-DOPA, confirming that the effects of the inhibitor are indeed due to the disruption of this specific biosynthetic pathway. biorxiv.orgbiologists.comnih.gov
The administration of 3-Iodo-L-tyrosine has been shown to effectively reduce dopamine levels in various model organisms. In Drosophila melanogaster, feeding with 3-Iodo-L-tyrosine leads to a significant decrease in dopamine levels, which in turn affects behaviors such as associative learning and social spacing. biorxiv.orgbiologists.comwikipedia.org Similarly, in the planarian Dugesia dorotocephala, exposure to 3-Iodo-L-tyrosine resulted in significantly lower concentrations of dopamine in the head region. oup.com This ability to pharmacologically induce a state of dopamine deficiency makes 3-Iodo-L-tyrosine a valuable tool for studying the roles of dopamine in a variety of biological processes. biorxiv.orgplos.org
| Model Organism | Effect of 3-Iodo-L-tyrosine | Research Focus | Reference |
| Drosophila melanogaster (fruit fly) | Impairs associative learning, alters social spacing | Dopamine's role in learning and behavior | biorxiv.orgbiologists.comwikipedia.org |
| Dugesia dorotocephala (planarian) | Reduced locomotor velocity, decreased head dopamine | Dopaminergic neurodegeneration and parkinsonism models | oup.comresearchgate.netmdpi.com |
| Mice | Induces Parkinson-like features (motor and non-motor deficits) | Parkinson's disease pathology | nih.gov |
| Cultured Substantia Nigra Neurons | Intracytoplasmic inclusions expressing α-synuclein and tyrosine-hydroxylase | Cellular mechanisms of neurodegeneration | nih.gov |
| Human LUHMES cells | Attenuated MPP+ induced toxicity | Parkinson's disease research | uni-konstanz.deosti.gov |
Implications in Neurodegenerative Diseases
The ability of 3-Iodo-L-tyrosine to induce a dopamine-deficient state has significant implications for the study of neurodegenerative diseases characterized by the loss of dopaminergic neurons, most notably Parkinson's disease. smolecule.comnih.gov
Effects on Associative Learning and Behavior
Studies on Drosophila melanogaster (the fruit fly) have shown that 3-Iodo-L-tyrosine can impair associative learning. biorxiv.orgnih.govnih.gov By inhibiting tyrosine hydroxylase, the compound disrupts dopamine synthesis, which is crucial for reinforcement signals in learning. biorxiv.orgnih.gov Feeding 3-Iodo-L-tyrosine to both larval and adult flies was found to impair sugar-reward learning and punishment learning, while leaving innate behaviors intact. nih.govnih.govresearchgate.net This impairment was reversible by the administration of L-DOPA, a precursor to dopamine, confirming that the effect was due to dopamine deficiency. biorxiv.orgnih.govnih.gov These findings highlight the utility of 3-Iodo-L-tyrosine as a pharmacological tool to study the role of dopamine in learning and memory. nih.govnih.gov
Interaction with Other Neurotransmitters and Hormones
Hypothalamic Noradrenaline Activity
3-Iodo-L-tyrosine has been shown to affect hypothalamic noradrenaline levels. In a study comparing it with another tyrosine hydroxylase inhibitor, α-methyl-p-tyrosine, 3-Iodo-L-tyrosine did not cause a significant decrease in hypothalamic noradrenaline concentration within 30 minutes of administration. publish.csiro.aunih.gov This is in contrast to α-methyl-p-tyrosine, which did lead to a significant decrease in noradrenaline. publish.csiro.aunih.gov However, other research has indicated that 3-Iodo-L-tyrosine administration does lead to a significant fall in noradrenaline concentrations in both the hypothalamus and the median eminence. publish.csiro.au
Adrenocorticotrophin Release
The administration of 3-Iodo-L-tyrosine does not appear to stimulate the release of adrenocorticotrophin (ACTH). nih.govpublish.csiro.au In a study comparing its effects to α-methyl-p-tyrosine, 3-Iodo-L-tyrosine did not result in increased ACTH secretion, whereas α-methyl-p-tyrosine did. publish.csiro.aunih.gov This suggests that the effects of 3-Iodo-L-tyrosine on the hypothalamic-pituitary-adrenal axis are distinct from those of other tyrosine hydroxylase inhibitors and that it does not act as a stress-inducing agent in this context. publish.csiro.aunih.gov
Prolactin Secretion
3-Iodo-L-tyrosine, also known as monoiodotyrosine (MIT), serves as a significant tool in neurobiological research for investigating the mechanisms of pituitary prolactin secretion. publish.csiro.auresearchgate.netkarger.com Its primary role in this context is as a potent, though short-acting, inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines, including dopamine. publish.csiro.auwikipedia.org Since dopamine is the principal physiological inhibitor of prolactin release from the pituitary gland, blocking its synthesis provides a model for studying the dynamics of this neuroendocrine axis. publish.csiro.aunih.govnih.gov
Research indicates that the administration of 3-Iodo-L-tyrosine leads to a rapid and significant increase in serum prolactin levels. karger.com This effect is attributed to the blockage of dopamine synthesis rather than a direct action on dopamine receptors. publish.csiro.aucapes.gov.br By inhibiting tyrosine hydroxylase, 3-Iodo-L-tyrosine causes a marked decrease in dopamine concentrations in the hypothalamus and median eminence. publish.csiro.au This reduction in the inhibitory dopaminergic tone results in an unrestrained release of prolactin from the anterior pituitary gland. publish.csiro.aupublish.csiro.au
Studies in animal models have provided detailed insights into these mechanisms. In one study, the administration of 3-Iodo-L-tyrosine to male rats prompted a highly significant rise in serum prolactin and a concurrent, sharp decline in dopamine levels in the hypothalamus and median eminence. publish.csiro.au The research also noted less pronounced, yet significant, decreases in noradrenaline concentrations. publish.csiro.au
| Parameter | Control Group (Saline) | 3-Iodo-L-tyrosine Group | Significance (p-value) |
|---|---|---|---|
| Serum Prolactin (ng/ml) | Data not specified | Highly significant rise | P < 0.0005 |
| Hypothalamic Dopamine | Control Level | ~50% of Control | P < 0.0025 |
| Median Eminence Dopamine | Control Level | ~50% of Control | P < 0.0025 |
| Hypothalamic Noradrenaline | Control Level | Significant fall | P < 0.05 |
| Median Eminence Noradrenaline | Control Level | Significant fall | P < 0.0025 |
| Median Eminence Serotonin | Control Level | Significant reduction | P < 0.025 |
Further research has utilized 3-Iodo-L-tyrosine to explore the hypothalamic dopaminergic control of prolactin secretion in states of hyperprolactinemia, a condition of elevated prolactin levels. publish.csiro.aunih.gov In rats made moderately hyperprolactinemic through oestradiol valerate (B167501) administration, the use of 3-Iodo-L-tyrosine to inhibit dopamine synthesis still caused a profound increase in prolactin secretion. publish.csiro.aunih.gov This finding indicated that the hypothalamic dopamine inhibitory control was still active. However, in rats with grossly elevated prolactin levels, there was no further prolactin response to dopamine synthesis inhibition by 3-Iodo-L-tyrosine, suggesting a loss of this hypothalamic control mechanism in chronic and severe hyperprolactinemia. publish.csiro.aunih.gov
Studies in human subjects have corroborated the prolactin-stimulating effect of 3-Iodo-L-tyrosine. nih.gov Oral administration to healthy male and female subjects resulted in a significant elevation of serum prolactin. nih.gov Interestingly, the peak prolactin levels achieved were significantly higher in female subjects compared to males, highlighting a potential sex-specific difference in the regulation of prolactin secretion. nih.gov The administration did not significantly alter the levels of other hormones such as growth hormone (GH), thyroid-stimulating hormone (TSH), luteinizing hormone (LH), triiodothyronine (T3), thyroxine (T4), or cortisol. nih.gov
| Group | Mean Basal Prolactin (ng/ml) | Mean Peak Prolactin (ng/ml) | Significance of Rise (p-value) |
|---|---|---|---|
| All Subjects (n=10) | 5.3 ± 1.0 | 36.3 ± 7.9 | P < 0.0005 |
| Male Subjects | Data not specified | 18.8 ± 3.3 | Peak level significantly different between males and females (P < 0.0025) |
| Female Subjects | Data not specified | 62.5 ± 9.1 |
The compound's ability to acutely block dopamine synthesis makes it a valuable agent for assessing the integrity of the hypothalamo-pituitary axis and the pituitary's prolactin reserve. nih.govnih.gov
Applications in Advanced Research Methodologies
Radiopharmaceutical Development and Imaging Studies
3-Iodo-L-tyrosine, a halogenated derivative of the amino acid L-tyrosine, holds significant value in various advanced research methodologies, particularly in the realm of medical imaging and biotechnology. chemimpex.com Its unique structure, incorporating an iodine atom, makes it a pivotal molecule for developing diagnostic tools and engineering novel proteins.
A primary application of 3-Iodo-L-tyrosine is its role as a precursor in the synthesis of iodinated compounds essential for the development of radiopharmaceuticals. chemimpex.comnetascientific.comchemimpex.com By incorporating a radioactive isotope of iodine (such as Iodine-123 or Iodine-131), 3-Iodo-L-tyrosine can be converted into a radiotracer. These radiolabeled molecules are critical for non-invasive imaging techniques that visualize biological processes and the metabolic activity of tissues. Its structural similarity to the natural amino acid tyrosine allows it to be recognized and processed by metabolic pathways, forming the basis for targeted radiopharmaceutical design. chemimpex.com
The presence of an iodine atom in the 3-Iodo-L-tyrosine structure permits radiolabeling, a technique that is highly beneficial for in vivo imaging studies and for tracking biological processes. chemimpex.comnetascientific.com Once a radioactive isotope of iodine is attached, the molecule can be introduced into a biological system and its journey and accumulation can be monitored externally. This allows researchers to study metabolic pathways, enzyme activity, and the function of specific tissues and organs in real-time. chemimpex.com
While 3-Iodo-L-tyrosine itself is a precursor, its derivatives are prominently used in Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) for tumor imaging. ontosight.aisnmjournals.org These advanced imaging modalities rely on radiolabeled amino acids to detect and delineate tumors because cancerous cells often exhibit increased amino acid metabolism compared to normal tissue. snmjournals.org The ability of these tracers to cross the blood-brain barrier makes them particularly useful for diagnosing and monitoring brain tumors. ontosight.aisnmjournals.org
A key derivative, 3-Iodo-α-methyl-L-tyrosine (IMT), is an artificial amino acid that has been extensively studied and applied as a radiotracer for tumor imaging, especially with SPECT. nih.govkanazawa-u.ac.jp Labeled with Iodine-123 ([¹²³I]IMT), it has proven valuable in the diagnostic evaluation of cerebral gliomas and other tumors like melanoma and small cell lung cancer. nih.govthno.orgnih.gov The α-methyl group prevents the molecule from being incorporated into proteins, allowing its accumulation in cells to primarily reflect transport activity. nih.gov Studies have shown that [¹²³I]IMT SPECT can effectively delineate tumor tissue, with tumor-to-brain tissue ratios ranging from 1.4 to 2.6 in various brain tumors, including glioblastoma, oligodendroglioma, and metastases. snmjournals.orgresearchgate.net
Table 1: Research Findings on 3-Iodo-α-methyl-L-tyrosine (IMT) as a Radiotracer
| Radiotracer | Imaging Modality | Key Findings | Reference(s) |
| L-3-[¹²³I]iodo-a-methyl tyrosine ([¹²³I]IMT) | SPECT | Showed intense uptake in 9 out of 10 patients with various brain tumors. Tumor-to-brain ratios were between 1.4 and 2.6. | snmjournals.orgresearchgate.net |
| [¹²³I]IMT | SPECT | Considered a valuable tool for the diagnostic evaluation and therapy planning of patients with cerebral gliomas. | nih.gov |
| [¹²³I]IMT | SPECT | Used clinically for imaging glioma, small cell lung cancer, and melanoma. It is cleared rapidly, requiring imaging within 45 minutes. | nih.gov |
| [¹²³I]IMT vs. ¹⁸F-FET | SPECT vs. PET | A study of 20 patients with suspected brain tumors found a close correlation (r = 0.96) in tumor accumulation between ¹⁸F-FET PET and ¹²³I-IMT SPECT. | snmjournals.org |
Radiolabeled amino acids like IMT are powerful tools for assessing amino acid transport in tumors, which is often upregulated to support rapid cell proliferation. thno.orgkanazawa-u.ac.jp The uptake of IMT into tumor cells is primarily mediated by specific amino acid transporters, particularly the L-type amino acid transporter 1 (LAT1), which is overexpressed in many types of cancer. kanazawa-u.ac.jpthno.org Studies using human glioma cells have demonstrated that the transport of IMT is highly dependent on the cells' proliferation rate and is dominated by the L-system transporter. nih.gov This targeted uptake mechanism allows for high-contrast images of tumors relative to surrounding healthy tissue. ontosight.ai The investigation of these transport systems helps in understanding tumor biology and developing more specific imaging agents. kanazawa-u.ac.jpkanazawa-u.ac.jp
Table 2: Amino Acid Transporter Systems Involved in IMT Uptake
| Transporter System | Role in IMT Transport | Key Findings | Reference(s) |
| System L (e.g., LAT1) | Primary transport mechanism | Inhibition of system L with BCH reduced IMT uptake in human glioma cells by 90-98%. Transport is largely Na+-independent. | nih.gov |
| System L (LAT1) | Primary transport mechanism | [¹²⁵I]IMT transport in DLD-1 colon cancer cells is predominantly mediated by LAT1. | kanazawa-u.ac.jp |
| System B⁰ | Potential transport mechanism | [¹²³I]IMT was revealed to be a substrate for the B⁰ amino acid transporter system. | thno.org |
| Organic Anion Transporters (OATs) | Renal transport | [¹²⁵I]IMT transport in the kidney is mediated by OATs, affecting its elimination from the body. | kanazawa-u.ac.jp |
Use in SPECT and PET Imaging of Tumors
Genetic Code Expansion and Protein Engineering
Beyond its applications in imaging, 3-Iodo-L-tyrosine is a crucial component in the field of genetic code expansion. nih.govpnas.org This revolutionary technology enables the site-specific incorporation of non-natural amino acids (nnAAs) into proteins, thereby expanding their chemical and functional diversity. pnas.orgacs.org
To achieve this, an engineered pair of an aminoacyl-tRNA synthetase (aaRS) and a suppressor tRNA is introduced into a host organism, such as E. coli or mammalian cells. nih.govacs.org This orthogonal pair functions independently of the host's own translational machinery. acs.org Researchers have successfully engineered variants of the Escherichia coli tyrosyl-tRNA synthetase (TyrRS) that specifically recognize 3-Iodo-L-tyrosine instead of the natural L-tyrosine. nih.govpnas.org For example, an E. coli TyrRS with specific mutations (Y37V and Q195C) was shown to efficiently and selectively charge a suppressor tRNA with 3-Iodo-L-tyrosine. nih.govpnas.org When the corresponding gene of interest contains an amber stop codon (TAG), the engineered tRNA inserts 3-Iodo-L-tyrosine at that specific site during protein synthesis. oup.com This technique has been successfully used to incorporate 3-Iodo-L-tyrosine into proteins in both bacterial and mammalian cells, opening avenues for creating proteins with novel properties for use as molecular switches, photocrosslinkers, or heavy-atom derivatives for X-ray crystallography. pnas.orgoup.com
Table 3: Engineered Tyrosyl-tRNA Synthetase (TyrRS) for 3-Iodo-L-tyrosine Incorporation
| Organism of Origin | Synthetase Variant | Mutations | Key Features | Reference(s) |
| Escherichia coli | 37V195C mutant | Y37V and Q195C | Specifically recognizes 3-Iodo-L-tyrosine. The Y37V mutation eliminates steric repulsion with the iodine atom, and Q195C reduces misrecognition of L-tyrosine. | nih.govpnas.org |
| Escherichia coli | iodoTyrRS-ec | Not specified, but developed for 3-iodo-L-tyrosine | Originally developed for use in mammalian cells, it was also found to recognize 3-azido-L-tyrosine. | oup.com |
Site-Specific Incorporation of 3-Iodo-L-tyrosine into Proteins
A significant advancement in protein research has been the ability to incorporate non-natural amino acids, such as 3-Iodo-L-tyrosine, into specific sites within a protein. This is achieved through the use of engineered aminoacyl-tRNA synthetases and suppressor tRNAs, which work as an orthogonal pair to the endogenous translation machinery. researchgate.netoup.com
To specifically incorporate 3-Iodo-L-tyrosine, scientists have engineered tyrosyl-tRNA synthetase (TyrRS) enzymes. researchgate.netnih.gov Wild-type TyrRS does not typically recognize 3-Iodo-L-tyrosine due to the bulky iodine atom. nih.govacs.org Researchers have successfully engineered variants of TyrRS from both Escherichia coli and Methanocaldococcus jannaschii to preferentially recognize and activate 3-Iodo-L-tyrosine over the natural L-tyrosine. researchgate.netnih.gov
One notable example is the E. coli TyrRS variant with two key mutations, Y37V and Q195C. pnas.org The Y37V mutation creates space to accommodate the iodine atom, while the Q195C mutation helps to prevent the mis-incorporation of L-tyrosine. pnas.org This engineered enzyme, TyrRS(V37C195), has been shown to be about 10 times more efficient at activating 3-Iodo-L-tyrosine than L-tyrosine. acs.orgpnas.org The crystal structure of this mutant enzyme bound to 3-Iodo-L-tyrosine revealed that the iodine atom makes van der Waals contacts with five residues in the binding pocket, providing a structural basis for its specificity. researchgate.netpnas.org
| Organism | Engineered TyrRS Variant | Key Mutations | Specificity |
|---|---|---|---|
| Escherichia coli | iodoTyrRS-ec | Y37V, Q195C | Preferentially recognizes 3-iodo-L-tyrosine over L-tyrosine. pnas.org |
| Methanocaldococcus jannaschii | iodoTyrRS-mj | Not specified | Specifically recognizes 3-iodo-L-tyrosine. researchgate.net |
The engineered TyrRS variants, in conjunction with a suppressor tRNA, have been successfully used to incorporate 3-Iodo-L-tyrosine into proteins in various systems. nih.gov This methodology has been demonstrated in eukaryotic cells, such as mammalian cells, and in cell-free translation systems, like the highly productive wheat germ system. oup.comnih.gov
In mammalian cells, an E. coli TyrRS mutant and a Bacillus stearothermophilus suppressor tRNA have been used as an orthogonal pair. nih.gov This system allows for the site-specific incorporation of 3-Iodo-L-tyrosine in response to an amber stop codon, with an occupancy of over 95%. nih.govnih.gov Similarly, in the wheat germ cell-free system, an engineered E. coli TyrRS(V37C195) variant specifically aminoacylates an E. coli suppressor tRNA with 3-Iodo-L-tyrosine. nih.govpnas.org Mass spectrometric analysis of the resulting protein showed that over 95% of the amino acids incorporated at the amber codon position were 3-Iodo-L-tyrosine. pnas.orgnih.gov
Utility in Protein Crystallography via Single-Wavelength Anomalous Dispersion (SAD) Phasing
The presence of the heavy iodine atom in 3-Iodo-L-tyrosine makes it an excellent tool for protein crystallography. researchgate.netebi.ac.uk Specifically, it is used for Single-Wavelength Anomalous Dispersion (SAD) phasing, a technique to determine the three-dimensional structure of proteins. nih.gov The strong anomalous signal from the iodine atom simplifies the process of solving the phase problem in X-ray crystallography. ebi.ac.ukacs.org
| Protein | Organism | Incorporated Amino Acid | Crystallography Technique | Resolution |
|---|---|---|---|---|
| Ribosomal protein N-acetyltransferase | Thermus thermophilus | 3-Iodo-L-tyrosine | SAD Phasing | 1.8 Å and 2.2 Å |
Biochemical Assays and Enzymatic Studies
3-Iodo-L-tyrosine is also a valuable substrate and inhibitor in various biochemical assays, particularly those involving enzymes of tyrosine metabolism. chemimpex.comnetascientific.com
Measurement of Enzyme Activity Related to Tyrosine Metabolism
3-Iodo-L-tyrosine is employed in assays to measure the activity of enzymes involved in tyrosine metabolism. chemimpex.comnetascientific.com For instance, it has been used as an inhibitor in studies of tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine synthesis. nih.govoup.com In studies with quail brain homogenates, 3-iodo-L-tyrosine was shown to completely inhibit TH activity at a concentration of 100 µM. nih.gov This inhibitory property allows researchers to probe the function and regulation of this crucial enzyme. nih.govoup.com
Isotope Effects in Mechanistic Studies
The use of isotopically labeled 3-Iodo-L-tyrosine is a powerful tool in advanced research for elucidating the mechanisms of biochemical reactions. By substituting an atom in the molecule with one of its heavier isotopes (e.g., deuterium (B1214612) for hydrogen, or tritium (B154650) for hydrogen), researchers can measure the resulting change in the reaction rate. This phenomenon, known as the kinetic isotope effect (KIE), provides critical insights into the rate-limiting steps and transition states of enzymatic and chemical processes.
One significant area of investigation involves the enzymatic hydroxylation of L-tyrosine derivatives catalyzed by tyrosinase. researchgate.netnih.gov Studies have employed kinetic (KIE) and solvent isotope effect (SIE) methods to probe the mechanism by which halogenated derivatives of L-tyrosine, including 3-Iodo-L-tyrosine, are converted to L-DOPA. nih.gov In these experiments, deuterium is substituted at specific positions on the aromatic ring of the tyrosine derivative. The comparison of reaction rates between the deuterated and non-deuterated substrates reveals information about the bond-breaking events in the reaction's slowest step. researchgate.netnih.gov These investigations have determined that the values of the deuterium KIE and SIE are consistent with a complex mechanism of action for tyrosinase. ppm.edu.pl
Another key example is the study of the iodination of L-tyrosine to form diiodotyrosine, where 3-Iodo-L-tyrosine is an intermediate. Research on the tritium kinetic isotope effect for the iodination of L-(5-³H)-3-iodotyrosine has been instrumental in defining the reaction mechanism. publish.csiro.au By measuring the rate constant for the reaction with the tritiated compound versus the non-tritiated one, a significant isotope effect was observed. publish.csiro.au This finding provides strong evidence that the removal of a proton by a general base is the rate-limiting step in the iodination reaction. publish.csiro.au
These methodologies, which leverage the subtle mass differences between isotopes, are fundamental to a detailed understanding of biochemical pathways and enzyme function.
Detailed Research Findings
Research into the isotope effects related to 3-Iodo-L-tyrosine has yielded specific quantitative data that clarifies enzymatic mechanisms.
In studies of tyrosinase-catalyzed hydroxylation, the kinetic isotope effects were determined using non-competitive methods with spectrophotometric measurements. researchgate.netnih.gov Furthermore, Lineweaver-Burk plots were utilized to establish the mode of inhibition for 3-Iodo-L-tyrosine. nih.gov
Table 1: Tritium Kinetic Isotope Effect (kH/kT) for the Iodination of L-(5-³H)-3-iodotyrosine
| Iodinating Agent | pH | Kinetic Isotope Effect (kH/kT) |
|---|---|---|
| Molecular Iodine | 7.5 | 4.29 ± 0.25 |
| Chloramine-T / Potassium Iodide | 7.5 | 4.50 ± 0.26 |
Data sourced from a study on the tritium kinetic isotope effect for the iodination of L-(5-³H)-3-iodotyrosine. publish.csiro.au
Kinetic parameters for the transport of 3-Iodo-L-tyrosine have also been compared with its parent compound, L-tyrosine, using isotopically labeled tracers. In studies using Xenopus laevis oocytes expressing human L-type amino acid transporter 1 (LAT1), the Michaelis-Menten constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum, was determined for 3-[¹²⁵I]iodo-L-tyrosine. kanazawa-u.ac.jp
Table 2: Kinetic Parameters of Tyrosine Derivatives Transport via hLAT1
| Compound | Michaelis-Menten Constant (Km) (μM) |
|---|---|
| L-Tyrosine | 29.0 ± 5.1 |
| 3-[¹²⁵I]iodo-L-tyrosine | 12.6 ± 6.1 |
| 3-[¹²⁵I]iodo-α-methyl-L-tyrosine | 22.6 ± 4.1 |
Data from a study examining transport via human L-type amino acid transporter 1. kanazawa-u.ac.jp
Analytical and Detection Methodologies in Research
High-Performance Liquid Chromatography (HPLC) for Iodoaminoacids
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of iodoaminoacids, including 3-Iodo-L-tyrosine. It provides the high resolution necessary to separate structurally similar compounds from complex mixtures. A validated reversed-phase HPLC (RP-HPLC) method has been developed for the simultaneous determination of thyroid hormones and their primary metabolites, such as 3-Iodo-L-tyrosine. nih.gov This method typically utilizes a C18 column and a gradient elution system with a mobile phase consisting of an aqueous acidic solution and an organic solvent like acetonitrile. researchgate.net Detection is commonly achieved using a photodiode-array (PDA) detector, which allows for the monitoring of absorbance at multiple wavelengths, enhancing selectivity and identification. nih.govresearchgate.net
The separation and quantification of 3-Iodo-L-tyrosine in biological samples such as serum, urine, and tissue are essential for clinical diagnosis and biological research. nih.gov Due to the complexity of these matrices, a sample preparation step is often required to remove interfering substances. Solid-phase extraction (SPE) is a frequently used technique for this purpose. nih.govresearchgate.net By using C18 cartridges, iodoaminoacids can be effectively extracted from spiked, drug-free serum and urine samples. nih.gov Following extraction and separation by HPLC, quantification is performed by comparing the peak area of the analyte to that of a known concentration of a standard, often with the use of an internal standard like theophylline to improve accuracy and precision. nih.govresearchgate.net
Validation is a critical step to ensure that an analytical method is reliable, reproducible, and accurate for its intended purpose. For the HPLC analysis of 3-Iodo-L-tyrosine, validation encompasses several parameters, including linearity, accuracy, precision, and recovery. nih.govnih.gov The method has been successfully applied to both commercial pharmaceutical preparations and biological samples. nih.gov Validation studies in biological matrices have demonstrated high recovery rates, with values ranging from 87.1% to 107.6% in serum and 92.1% to 98.7% in urine, indicating the effectiveness of the sample preparation and analytical procedure. nih.govresearchgate.net Furthermore, the results for related compounds obtained by this HPLC method have been cross-validated with other techniques, such as radioimmunoassay (RIA), showing good agreement. nih.govresearchgate.net
Table 1: HPLC Method Parameters for 3-Iodo-L-tyrosine Analysis
| Parameter | Details | Source |
|---|---|---|
| Column | Inertsil C18 | nih.govresearchgate.net |
| Mobile Phase | Gradient of 0.1% aqueous trifluoroacetic acid (pH 3) and acetonitrile | nih.govresearchgate.net |
| Flow Rate | 1.0 mL/min | nih.govresearchgate.net |
| Detection | Photodiode-Array (PDA) | nih.govresearchgate.net |
| Run Time | 25 minutes | nih.govresearchgate.net |
| Internal Standard | Theophylline | nih.govresearchgate.net |
| Sample Prep | Solid-Phase Extraction (SPE) with C18 cartridges | nih.govresearchgate.net |
| Recovery (Serum) | 87.1% - 107.6% | nih.gov |
| Recovery (Urine) | 92.1% - 98.7% | nih.gov |
Mass Spectrometry (MS) and Related Techniques
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the highly specific detection and structural elucidation of molecules. Various MS-based methods, including Gas Chromatography-MS (GC-MS), tandem MS (MS-MS), and Liquid Chromatography-MS (LC-MS), are utilized for the analysis of 3-Iodo-L-tyrosine. nih.gov These techniques provide detailed information on the molecular weight and fragmentation pattern of the compound, which is invaluable for its unambiguous identification in complex samples. nih.govmzcloud.org High-resolution mass spectrometry (HRMS) coupled with HPLC (HPLC-HRMS) is particularly useful for analyzing iodinated peptides and confirming the incorporation of iodine. acs.orgacs.org
MS techniques are instrumental in confirming the covalent incorporation of iodine into tyrosine residues within peptides and proteins. By analyzing the mass shift caused by the addition of an iodine atom, researchers can verify the modification. HPLC-HRMS can be used to study the fragmentation of iodinated peptides, providing definitive evidence of the location of the modification. acs.org This is crucial in biochemical studies where 3-Iodo-L-tyrosine may be used as a tracer or a component of a larger molecule. The availability of extensive mass spectral data in databases serves as a reference for the identification and confirmation of 3-Iodo-L-tyrosine in experimental samples. nih.govmzcloud.org
Table 2: Mass Spectrometry Techniques for 3-Iodo-L-tyrosine Analysis
| Technique | Ionization Mode | Application | Source |
|---|---|---|---|
| LC-ESI-QQ (MS-MS) | Negative | Structural Analysis | nih.gov |
| GC-MS | Electron Ionization | Identification | nih.gov |
| HPLC-HRMS | - | Confirmation of Iodination in Peptides | acs.orgacs.org |
Spectrophotometric Measurements in Enzymatic Assays
Spectrophotometry is a widely used method for measuring the concentration of substances in solution by quantifying their absorption of light at a specific wavelength. This technique is applied in enzymatic assays to monitor the activity of enzymes that interact with 3-Iodo-L-tyrosine or its precursors. For instance, 3-Iodo-L-tyrosine is a known competitive inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis. nih.gov A novel real-time assay has been developed to measure TH activity by spectrophotometrically monitoring the production of L-DOPA, which is oxidized to a chromophore (dopachrome) that absorbs light at 475 nm. nih.gov The inhibitory effect of 3-Iodo-L-tyrosine on the enzyme can be quantified by measuring the decrease in absorbance in its presence. nih.gov This method offers advantages such as rapid sample processing and real-time monitoring of enzyme kinetics. nih.gov
Table 3: Spectrophotometric Assay for Tyrosine Hydroxylase (TH) Inhibition
| Parameter | Details | Source |
|---|---|---|
| Enzyme | Tyrosine Hydroxylase (TH) | nih.gov |
| Inhibitor | 3-Iodo-L-tyrosine (3IT) | nih.gov |
| Substrate | L-Tyrosine | mdpi.com |
| Detection Principle | Oxidation of L-DOPA product to dopachrome | nih.gov |
| Wavelength | 475 nm | nih.gov |
| Instrumentation | Plate Reader | nih.gov |
| Application | Real-time monitoring of TH inhibition | nih.gov |
Immunocytochemistry in Neurobiological Research
Immunocytochemistry (ICC) is a powerful technique used to visualize the localization of specific proteins or antigens within cells using antibodies. In neurobiological research, ICC plays a role in studying the effects of 3-Iodo-L-tyrosine on neuronal systems. researchgate.net Research has shown that excess amounts of 3-Iodo-L-tyrosine can induce Parkinson-like features in experimental models. nih.gov ICC has been used to demonstrate that exposure of cultured substantia nigra neurons to 3-Iodo-L-tyrosine leads to the formation of intracytoplasmic inclusions that express both α-synuclein and tyrosine hydroxylase (TH). researchgate.netnih.gov This technique allows for the direct visualization of pathological changes at a cellular level, such as the aggregation of specific proteins, providing critical insights into the neurobiological impact of the compound. researchgate.net The method involves using a primary antibody that specifically binds to the target protein (e.g., TH) and a secondary antibody conjugated to a fluorescent or enzymatic label for detection. unomaha.edu
Future Directions and Emerging Research Areas
Therapeutic Potential in Thyroid-Related Disorders
While 3-Iodo-L-tyrosine is a known intermediate in thyroid hormone synthesis, emerging research explores its direct therapeutic potential beyond this role. Studies are investigating how modulating its levels or activity could influence thyroid hormone metabolism and signaling pathways relevant to thyroid dysfunction. For instance, research is exploring its potential to modulate specific enzymes involved in thyroid hormone regulation, offering a novel approach to managing conditions like hypothyroidism or hyperthyroidism. The compound's interaction with thyroid hormone receptors and its influence on iodine incorporation into thyroxine are areas of active investigation for developing targeted therapies for thyroid-related disorders chemimpex.comnih.govwisc.edu.
Further Exploration in Cancer Studies for Imaging and Treatment
3-Iodo-L-tyrosine and its derivatives are gaining attention for their potential in oncology. Research is focused on developing radiolabeled versions of 3-Iodo-L-tyrosine for diagnostic imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). These radiotracers could help identify tumors that exhibit altered amino acid metabolism or increased iodine uptake pnas.orgnih.govthno.org. Furthermore, its ability to inhibit cancer cell proliferation, potentially through nutrient deprivation via the Large-neutral Amino Acid Transporter 1 (LAT-1), suggests a dual role in cancer management: as a diagnostic tool and a therapeutic agent pnas.orgnih.govpnas.org. Studies are also exploring its use as a radiosensitizer or as a component in targeted drug delivery systems for cancer treatment pnas.orgpnas.orgontosight.ai.
Q & A
What experimental strategies are employed to incorporate 3-Iodo-L-tyrosine into proteins via genetic code expansion?
Answer:
To incorporate 3-Iodo-L-tyrosine site-specifically into proteins, researchers engineer tyrosyl-tRNA synthetase (TyrRS) variants to recognize the unnatural amino acid. Key steps include:
- Mutagenesis of TyrRS : Residues in the substrate-binding pocket (e.g., Y37V and Q195C in E. coli TyrRS) are mutated to accommodate the iodine substituent while excluding natural tyrosine .
- Orthogonal tRNA Pairing : A suppressor tRNA (e.g., Bacillus stearothermophilus tRNA<sup>Tyr</sup>) is co-expressed to decode amber stop codons .
- Cell-Free Translation Systems : Wheat germ or E. coli systems are used with optimized concentrations of 3-Iodo-L-tyrosine (e.g., 0.6 mM) to maximize incorporation efficiency .
- Validation : Mass spectrometry (LC-MS) confirms >95% occupancy at target sites .
How does 3-Iodo-L-tyrosine inhibit tyrosine hydroxylase, and what experimental protocols validate this effect?
Answer:
3-Iodo-L-tyrosine competitively inhibits tyrosine hydroxylase by mimicking the substrate L-tyrosine. Methodological validation involves:
- Enzyme Assays : Incubating the enzyme with varying concentrations of 3-Iodo-L-tyrosine (e.g., 10–100 µM) and measuring residual activity via HPLC or radiometric assays .
- Kinetic Analysis : Determining IC50 values and inhibition type (e.g., competitive vs. non-competitive) using Lineweaver-Burk plots.
- Cross-Reactivity Testing : Ensuring no interference from structurally similar compounds (e.g., 3-chloro-L-tyrosine) using anti-tyrosine antibodies .
What enzymatic pathways synthesize 3-Iodo-L-tyrosine, and how are these reactions optimized?
Answer:
3-Iodo-L-tyrosine is synthesized via iodination of L-tyrosine using iodoperoxidases or flavin-dependent dehalogenases. Optimization strategies include:
- Substrate Competition : Balancing NADP<sup>+</sup> and iodide concentrations to favor sequential iodination (L-tyrosine → 3-iodo → 3,5-diiodo derivatives) .
- pH and Temperature Control : Maintaining pH 7–8 and 37°C to stabilize enzyme activity .
- Product Isolation : Using ion-exchange chromatography or HPLC to separate intermediates .
How can researchers mitigate cross-reactivity of 3-Iodo-L-tyrosine in immunoassays?
Answer:
Cross-reactivity in assays (e.g., thyroid hormone detection) is addressed by:
- Antibody Screening : Using anti-T3/T4 sera with <0.5% cross-reactivity to 3-Iodo-L-tyrosine, validated via competitive ELISA .
- Sample Pre-Treatment : Acid hydrolysis or solid-phase extraction to remove interfering iodotyrosines .
- Parallel Assays : Running control experiments with pure standards (e.g., 3,5-diiodo-L-tyrosine) to quantify background signals .
What structural features of engineered TyrRS enable selective recognition of 3-Iodo-L-tyrosine over L-tyrosine?
Answer:
X-ray crystallography reveals that mutations like Y37V and Q195C in E. coli TyrRS:
- Eliminate Steric Clash : Valine-37 avoids repulsion with the iodine atom, while cysteine-195 forms van der Waals contacts .
- Enhance Specificity : The double mutation reduces L-tyrosine misactivation by >10-fold compared to wild-type TyrRS .
- Stabilize Binding : Hydrophobic interactions between the iodine and the engineered pocket improve binding affinity (Kd ~ 0.1 µM) .
How is 3-Iodo-L-tyrosine utilized in creating auxotrophic bacterial strains for biocontainment?
Answer:
Auxotrophic E. coli strains are engineered to depend on exogenous 3-Iodo-L-tyrosine via:
- Amber Codon Insertion : An amber stop codon is introduced into an essential gene (e.g., antidote mRNA), requiring suppression by 3-Iodo-L-tyrosine-charged tRNA .
- Toxicity Control : Removing 3-Iodo-L-tyrosine triggers toxin activation (e.g., colicin E3), reducing viability with a half-life <1 hour .
- Growth Monitoring : Strains exhibit 1.5× slower growth than wild-type, necessitating chemostat-based culturing .
What analytical methods are recommended for quantifying 3-Iodo-L-tyrosine in complex biological matrices?
Answer:
- HPLC-UV/Vis : Using C18 columns with mobile phases (e.g., 0.1% TFA in acetonitrile/water) and detection at 280 nm .
- LC-MS/MS : MRM transitions (e.g., m/z 307→170) for high specificity in serum or cell lysates .
- Isotopic Dilution : <sup>13</sup>C-labeled internal standards to correct for matrix effects .
How does 3-Iodo-L-tyrosine interact with amino acid transporters like LAT1 in cancer research?
Answer:
3-Iodo-L-tyrosine inhibits LAT1 (SLC7A5), a transporter overexpressed in tumors:
- Competitive Inhibition : IC50 values are determined via radiolabeled leucine uptake assays in cancer cell lines .
- Antiproliferative Effects : Dose-dependent suppression of tumor growth (e.g., 50–200 µM) in xenograft models .
- Structural Modeling : Docking studies reveal interactions with LAT1’s substrate-binding pocket, guiding analog design .
What are the solubility and stability profiles of 3-Iodo-L-tyrosine under physiological conditions?
Answer:
- Solubility : Sparingly soluble in water (0.1–1 mg/mL at pH 7.4), requiring co-solvents (e.g., DMSO) for in vitro studies .
- Stability : Degrades at >40°C or under UV light; store at 4°C in amber vials .
- pH Sensitivity : Precipitates at acidic pH (<5), necessitating buffered solutions (e.g., PBS) for cell culture .
How can researchers resolve contradictions in reported enzymatic activities of iodotyrosine dehalogenases?
Answer:
Discrepancies arise from enzyme sources (e.g., transmembrane vs. cytosolic forms) and assay conditions. Mitigation strategies include:
- Standardized Assays : Using FMN-supplemented buffers and NADPH-coupled detection .
- Directional Specificity : Confirming 3-deiodination activity via <sup>125</sup>I release assays .
- Homology Modeling : Aligning sequences with validated dehalogenases (e.g., human DEHAL1) to predict catalytic residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
